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Introduction
Bromodomains (BRDs) are a structurally conserved family of protein modules that recognize

and bind to acetylated lysine residues on both histone and non-histone proteins.[1][2] This

recognition of epigenetic marks is a critical mechanism for regulating gene expression,

chromatin remodeling, and DNA repair.[1][2] The human proteome contains 61 distinct

bromodomains within 46 different proteins.[1][3][4] Based on structural and sequence

similarities, these bromodomain-containing proteins are classified into eight distinct families.[1]

[3][4] Dysregulation of these proteins is implicated in a variety of diseases, including cancer

and inflammation, making them attractive targets for therapeutic intervention.[1] This guide

provides a comprehensive overview of the eight families of bromodomain proteins, their

members, involvement in signaling pathways, and key experimental methodologies for their

study.

Classification of Human Bromodomain Protein
Families
The 46 human bromodomain-containing proteins are categorized into eight families,

designated I through VIII. This classification is based on a structure-guided phylogenetic

analysis.[3][4]
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Quantitative Overview of Bromodomain Families
The distribution of the 61 bromodomains across the 46 proteins and within the eight families is

summarized below.

Family Number of Proteins
Number of
Bromodomains

Representative
Members

I 6 6

PCAF (KAT2B),

GCN5L2 (KAT2A),

CREBBP, EP300,

FALZ (BPTF), CECR2

II 5 9
BRD2, BRD3, BRD4,

BRDT, BAZ1A

III 4 8
TAF1, TAF1L, BAZ2A,

BAZ2B

IV 7 7

ATAD2, ATAD2B,

BRD7, BRD9, BRPF1,

BRPF2 (BRD1),

BRPF3

V 4 4

TRIM24 (TIF1α),

TRIM33 (TIF1γ),

TRIM66, BRD1

(BRPF2)

VI 2 2 ZMYND11, ZMYND8

VII 4 4
SP100, SP110,

SP140, SP140L

VIII 14 21

SMARCA2,

SMARCA4, PBRM1,

PHIP, ASH1L, MLL,

KMT2D, etc.
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Below is a hierarchical representation of the eight families of human bromodomain-containing

proteins.

The Eight Families

Human Bromodomain-Containing Proteins (46 Proteins, 61 Bromodomains)

Family I Family II (BET) Family III Family IV Family V Family VI Family VII Family VIII

Click to download full resolution via product page

A diagram illustrating the eight families of human bromodomain proteins.

Key Signaling Pathways Involving Bromodomain
Families
Bromodomain proteins are integral components of numerous signaling pathways, primarily

through their role in regulating the transcription of key genes.

Family I: CECR2 in NF-κB Signaling
The Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) protein, a member of

Family I, has been identified as a crucial regulator of the NF-κB signaling pathway. CECR2

interacts with the acetylated RelA subunit of NF-κB, which enhances NF-κB's transcriptional

activity and promotes the expression of pro-inflammatory and pro-metastatic genes.[5][6]

Pharmacological inhibition of the CECR2 bromodomain can impede NF-κB-mediated immune

suppression and inhibit breast cancer metastasis.[5][6]
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CECR2's role in the NF-κB signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.benchchem.com/product/b15582900?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Family IV: BRPF1 in the MOZ/MORF Acetyltransferase
Complex
BRPF1 is a scaffolding protein essential for the assembly and activity of the MOZ (KAT6A) and

MORF (KAT6B) histone acetyltransferase (HAT) complexes.[7][8] BRPF1 bridges the catalytic

subunit (MOZ/MORF) with other components like ING5 and EAF6.[7][8] The bromodomain of

BRPF1 is thought to contribute to the chromatin binding and target specificity of the complex,

which acetylates histone H3 at lysines 9, 14, and 23, leading to transcriptional activation.[7]

MOZ/MORF HAT Complex
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BRPF1's scaffolding role in the MOZ/MORF complex.

Family IV: ATAD2 in Cancer-Related Signaling
ATAD2 is an oncoprotein implicated in various cancer-related signaling pathways, including the

Rb/E2F-cMyc, PI3K/AKT, and Hedgehog pathways.[9][10][11] It acts as a transcriptional co-

activator for oncogenes like MYC and E2F.[11] The bromodomain of ATAD2 is crucial for its
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function, as it recognizes acetylated histones at the promoters of target genes, facilitating their

transcription and promoting cancer cell proliferation and survival.[9][10]
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ATAD2's involvement in multiple cancer signaling pathways.

Family V: TRIM24 in Wnt/β-catenin and STAT3 Signaling
TRIM24 (TIF1α) is a member of the tripartite motif-containing family and plays a role in several

signaling pathways implicated in cancer. It can promote colorectal cancer progression by

activating the Wnt/β-catenin signaling pathway.[12] Additionally, in glioblastoma, TRIM24 acts

as a transcriptional co-activator for STAT3, downstream of EGFR signaling, thereby enhancing

tumorigenesis.[13]
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TRIM24's dual role in Wnt/β-catenin and STAT3 signaling.

Detailed Experimental Protocols
A variety of biochemical and biophysical techniques are employed to study bromodomain-

protein interactions and function.

Experimental Workflow for Bromodomain-Ligand
Interaction Studies
A general workflow for characterizing the interaction between a bromodomain and its

acetylated ligand is outlined below.
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A generalized workflow for studying bromodomain-ligand interactions.

Protocol 1: Time-Resolved Fluorescence Energy
Transfer (TR-FRET) Assay for TAF1 Bromodomain
This protocol is adapted from commercially available kits for studying the interaction of the

TAF1 bromodomain (Family III) with an acetylated histone peptide.

Objective: To quantify the binding of TAF1 bromodomain to an acetylated peptide and to screen

for inhibitors.

Materials:

TAF1 bromodomain 1 Europium Chelate (Donor)

Biotinylated peptide with target acetylated lysine (Ligand)

Allophycocyanin (APC)-labeled avidin (Acceptor)

1X TR-FRET Assay Buffer

Test compounds (inhibitors)

384-well plate
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Plate reader capable of time-resolved FRET (excitation at 340 nm, emission at 620 nm and

670 nm)

Procedure:

Reagent Preparation:

Allow all reagents, except the TAF1 bromodomain 1 Europium Chelate, to equilibrate to

room temperature. Keep the Europium Chelate on ice.

Dilute inhibitor samples in 1X TR-FRET Assay Buffer to a 4X final concentration.

Prepare the TAF1 bromodomain 1 Ligand/APC Acceptor Mixture by diluting it in 1X TR-

FRET Assay Buffer.

Dilute the TAF1 bromodomain 1 Europium Chelate in 1X TR-FRET Assay Buffer.

Assay Plate Setup (20 µL final volume):

Add 5 µL of diluted inhibitor or vehicle control to the appropriate wells of the 384-well plate.

Add 5 µL of the TAF1 bromodomain 1 Ligand/APC Acceptor Mixture to all wells.

Initiate the reaction by adding 10 µL of the diluted TAF1 bromodomain 1 Europium Chelate

to every well.

Incubation and Measurement:

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected

from light.

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340

nm and emission wavelengths of 620 nm (Europium) and 670 nm (APC).

Data Analysis:

Calculate the TR-FRET ratio (Emission at 670 nm / Emission at 620 nm).
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Inhibition of the bromodomain-peptide interaction will result in a decrease in the TR-FRET

signal.

Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.

Protocol 2: AlphaScreen Assay for CREBBP
Bromodomain
This protocol is based on commercially available kits for screening inhibitors of the CREBBP

bromodomain (Family I).

Objective: To measure the inhibition of CREBBP bromodomain binding to an acetylated histone

substrate.

Materials:

GST-tagged CREBBP bromodomain

Biotinylated acetylated histone peptide substrate

Glutathione AlphaLISA® Acceptor beads

Streptavidin-conjugated Donor beads

Assay Buffer

Test compounds (inhibitors)

384-well Optiplate

AlphaScreen® microplate reader

Procedure:

Reaction Mixture Preparation:

Prepare a mixture containing the biotinylated substrate, GST-tagged CREBBP

bromodomain, and the test inhibitor in the assay buffer.
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Incubation:

Incubate the reaction mixture in a 384-well plate for 30 minutes at room temperature to

allow for binding.

Addition of Acceptor Beads:

Add the Glutathione AlphaLISA® Acceptor beads to the wells and incubate for 60 minutes

at room temperature in the dark.

Addition of Donor Beads:

Add the Streptavidin-conjugated Donor beads and incubate for 30 minutes at room

temperature in the dark.

Signal Detection:

Read the AlphaScreen signal on a compatible microplate reader.

Data Analysis:

In the absence of an inhibitor, the binding of the GST-tagged CREBBP to the biotinylated

peptide brings the donor and acceptor beads into proximity, generating a signal.

Inhibitors that disrupt this interaction will cause a decrease in the AlphaScreen signal.

Calculate the percentage of inhibition and determine the IC50 values for the test

compounds.

Protocol 3: In vitro Peptide-Bromodomain Binding
Assay for CREBBP and p300
This pull-down assay is designed to qualitatively or semi-quantitatively assess the binding

between the bromodomains of CREBBP or p300 (Family I) and an acetylated peptide.[8]

Objective: To detect the interaction between GST-tagged CREBBP/p300 bromodomain and an

acetylated MyoD peptide.[8]
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Materials:

GST-tagged CREBBP (or p300) bromodomain (25 µM in binding buffer)

Acetylated MyoD peptide (200 µM in binding buffer)

Immunoglobulin G (IgG)

Protein A/G agarose beads

Binding buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl)

Wash buffer (Binding buffer with varying concentrations of KCl, e.g., up to 1.2 M)

1x SDS gel-loading buffer

SDS-PAGE equipment and reagents

"Blue silver" stain or similar protein stain

Procedure:

Binding Reaction:

Prepare a homogeneous mixture of 16 µL of GST-bromodomain, 4 µL of IgG, and 20 µL of

the acetylated MyoD peptide.

Incubate the mixture with rotation at room temperature for 1 hour.

Immunoprecipitation:

Add protein A/G agarose beads to the mixture and incubate with rotation at 4°C for 1 hour.

Washing:

Pellet the agarose beads by centrifugation.

Wash the pellet with wash buffer containing increasing concentrations of KCl to assess the

strength of the interaction.
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Elution and Analysis:

After the final wash, add 40 µL of 1x SDS gel-loading buffer to the pellet.

Boil the sample for 10 minutes.

Centrifuge to pellet the beads and load 30 µL of the supernatant onto a 10% SDS-PAGE

gel.

Visualize the protein bands for IgG and the GST-bromodomain using a suitable protein

stain. The presence of the GST-bromodomain band indicates a positive interaction with

the peptide.

Conclusion
The classification of bromodomain-containing proteins into eight distinct families provides a

systematic framework for understanding their diverse roles in cellular processes. As "readers"

of the epigenetic code, these proteins are central to the regulation of gene transcription and are

consequently implicated in a wide range of diseases. The detailed study of their interactions

with acetylated histones and non-histone proteins, through the application of robust

experimental methodologies, is crucial for unraveling their complex biology and for the

development of novel therapeutics targeting this important class of proteins. This guide offers a

foundational understanding for researchers and professionals in the field, highlighting the key

families, their signaling contexts, and the experimental approaches to further investigate their

functions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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